molecular formula C19H18N2O2 B5632720 N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide

N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide

Cat. No. B5632720
M. Wt: 306.4 g/mol
InChI Key: IIUSVDWJNNCVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves multi-step processes starting from substituted phenyl analogues, leading to various acetamides and quinolines through condensation, acetylation, and esterification reactions. For instance, a series of compounds, including quinoline derivatives, were synthesized starting from substituted 1-phenyl-2-propanones, leading to N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides (Werbel et al., 1986). Another approach involved the Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, yielding novel α-(acyloxy)-α-(quinolin-4-yl)acetamides in quantitative yields (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of related quinoline and acetamide derivatives has been extensively studied, revealing insights into bond lengths, angles, and overall conformation. For example, "N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate" demonstrates a nearly planar conformation, with intramolecular hydrogen bonding contributing to the molecule's stability (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including interactions with acids and other substrates, leading to changes in fluorescence, binding behaviors, and reactivity. For instance, N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide reacts with acids like perchloric acid, showing fluorescence quenching and new emission behaviors, indicative of complex formation and protonation effects (Karmakar & Baruah, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and melting points, are influenced by their molecular structure and substituent effects. Detailed structural analysis, as seen in "N-(2-Methyl­phen­yl)acetamide," helps understand the compound's conformation and physical characteristics, including hydrogen bonding patterns and molecular orientation (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different chemical groups, stability under various conditions, and potential for undergoing specific reactions, are crucial for understanding the utility and application of these compounds. Studies on compounds like 2-(Quinolin-4-yloxy)acetamides show significant antitubercular activity, indicating their chemical reactivity and potential medicinal applications (Pissinate et al., 2016).

properties

IUPAC Name

N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-7-3-6-10-18(13)21(14(2)22)12-16-11-15-8-4-5-9-17(15)20-19(16)23/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUSVDWJNNCVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.